2-Chloromethyl-benzooxazol-5-ylamine

MAO-B inhibition neuroprotection selectivity

This research-grade building block (≥95%) replaces multiple mono-functional intermediates, reducing synthetic steps and supply chain complexity. Its dual orthogonal reactivity—2-chloromethyl electrophile paired with a 5-amino nucleophile—enables sequential, protecting-group-free parallel library synthesis. Pre-validated with 58-fold MAO-B selectivity (IC₅₀ 173 nM) and negligible A₂A binding (Kᵢ >10,000 nM), it provides a clean scaffold for CNS SAR programs and a negative control for adenosine receptor campaigns. Source a single, bifunctional entry point to accelerate your medicinal chemistry workflow.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1159549-69-5
Cat. No. B1432650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-benzooxazol-5-ylamine
CAS1159549-69-5
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=C(O2)CCl
InChIInChI=1S/C8H7ClN2O/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4,10H2
InChIKeyRNDNJFRTXVPYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethyl-benzooxazol-5-ylamine (CAS 1159549-69-5) Supplier Guide: Procurement Specifications and Sourcing Considerations


2-Chloromethyl-benzooxazol-5-ylamine (CAS 1159549-69-5) is a heterocyclic small molecule comprising a benzooxazole core with a primary amine at the 5-position and a chloromethyl substituent at the 2-position [1]. With a molecular weight of 182.61 g/mol (C₈H₇ClN₂O) and calculated LogP of 2.15, this compound is supplied as a research-grade building block (purity ≥95%) for medicinal chemistry and chemical biology applications .

Why 2-Chloromethyl-benzooxazol-5-ylamine Cannot Be Substituted with Generic Benzooxazole Analogs


The benzooxazole scaffold is pharmacologically privileged, but the specific substitution pattern of 2-Chloromethyl-benzooxazol-5-ylamine—the simultaneous presence of a 2-chloromethyl electrophilic handle and a 5-amino nucleophilic site—creates a bifunctional reactivity profile that is absent in most commercially available analogs. Generic benzoxazoles lacking the 5-amine group (e.g., 2-(chloromethyl)-1,3-benzoxazole, CAS 41014-43-1) cannot undergo amine-directed derivatization . Conversely, 2-aminobenzoxazoles lacking the 2-chloromethyl group cannot serve as electrophilic building blocks for nucleophilic substitution reactions. This dual orthogonal reactivity, combined with a distinct polypharmacology profile documented in public bioactivity databases [1], makes this compound non-interchangeable with simpler analogs for applications requiring both synthetic versatility and specific target engagement.

Quantitative Differentiation Evidence for 2-Chloromethyl-benzooxazol-5-ylamine Relative to Alternative Compounds


MAO-B Selectivity Profile: 2-Chloromethyl-benzooxazol-5-ylamine vs. Benzooxazole Analogs

2-Chloromethyl-benzooxazol-5-ylamine demonstrates measurable monoamine oxidase B (MAO-B) inhibitory activity (IC₅₀ = 173 nM) with weak MAO-A inhibition (IC₅₀ ≈ 10,000 nM), establishing a selectivity window of approximately 58-fold for MAO-B over MAO-A [1]. This selectivity profile is mechanistically meaningful for research applications focused on CNS disorders where MAO-B inhibition is therapeutically relevant, such as Parkinson‘s disease and Alzheimer’s disease.

MAO-B inhibition neuroprotection selectivity

Adenosine A₂A Receptor Activity: Orthogonal Selectivity vs. Alternative Chemotypes

The compound exhibits negligible binding to the human adenosine A₂A receptor (Kᵢ > 10,000 nM), as measured by competitive displacement of [³H]ZM241385 in HEK293 cells expressing the human receptor [1]. This distinguishes 2-Chloromethyl-benzooxazol-5-ylamine from numerous benzoxazole derivatives designed as adenosine receptor modulators, which typically show sub-micromolar A₂A affinity. The lack of A₂A engagement makes this compound a suitable negative control or selectivity probe in adenosine receptor-targeted research.

adenosine receptor A2A antagonist CNS penetration

Tumor Cell Cytotoxicity: Activity in 143B Osteosarcoma Model

2-Chloromethyl-benzooxazol-5-ylamine has been evaluated for inhibitory activity against the human osteosarcoma cell line 143B after 72 hours of continuous exposure [1]. The compound demonstrates measurable cytotoxic effects in this model system, which is relevant for anticancer drug discovery programs targeting osteosarcoma or using 143B as a general tumor cell viability model.

osteosarcoma anticancer activity 143B cell line

Platelet 12-Lipoxygenase Inhibition: Distinct Polypharmacology Signature

The compound has been tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM [1]. 12-LOX is a validated target in platelet biology, thrombosis, and inflammation research. This bioactivity annotation, combined with the MAO-B activity described above, creates a unique polypharmacology signature that is not shared by most commercially available benzooxazole building blocks.

12-lipoxygenase platelet biology inflammation

Dual Functional Handle: Orthogonal Reactivity vs. Mono-functional Benzooxazole Analogs

The 2-chloromethyl group serves as an electrophilic center amenable to nucleophilic substitution (S_N2) with amines, thiols, or alkoxides, while the 5-amino group provides a nucleophilic site for acylation, sulfonylation, reductive amination, or diazotization [1]. This orthogonal bifunctionality is absent in 2-(chloromethyl)-1,3-benzoxazole (CAS 41014-43-1, which lacks the 5-amino group) and in 2-aminobenzoxazole (which lacks the chloromethyl group), enabling divergent parallel library synthesis from a single core scaffold [2].

bifunctional building block orthogonal reactivity parallel synthesis

Recommended Research Applications for 2-Chloromethyl-benzooxazol-5-ylamine Based on Verified Differentiation Evidence


MAO-B Selective Tool Compound Development for Neurodegenerative Disease Research

Based on its documented 58-fold selectivity for MAO-B (IC₅₀ = 173 nM) over MAO-A (IC₅₀ ≈ 10,000 nM) [1], this compound can serve as a starting scaffold for developing MAO-B selective inhibitors. This profile is directly relevant to Parkinson‘s disease and Alzheimer’s disease research, where MAO-B inhibition reduces oxidative stress without the tyramine-induced hypertensive crisis risk associated with MAO-A inhibition. Researchers can leverage the 5-amino and 2-chloromethyl handles for parallel optimization of potency and pharmacokinetic properties.

Divergent Library Synthesis Using Orthogonal Bifunctional Reactivity

The orthogonal reactivity of the 2-chloromethyl (electrophilic) and 5-amino (nucleophilic) groups enables sequential, chemoselective derivatization without protecting group manipulation [2]. This compound supports efficient parallel library synthesis for SAR campaigns, as both functional handles can be independently addressed under distinct reaction conditions. Procurement of this single bifunctional building block replaces the need to purchase multiple mono-functional intermediates, reducing supply chain complexity and synthetic step count [3].

Selectivity Control in Adenosine Receptor SAR Studies

With confirmed negligible binding to the adenosine A₂A receptor (Kᵢ > 10,000 nM) [4], this compound provides a validated negative control or scaffold control for benzoxazole-based adenosine receptor ligand development. Researchers can use it as a baseline template to assess whether structural modifications inadvertently introduce A₂A activity, enabling cleaner SAR interpretation and reduced off-target confounding in CNS-targeted programs.

Oncology Probe Development Targeting 143B Osteosarcoma

Documented cytotoxic activity against the 143B osteosarcoma cell line under 72-hour continuous exposure [5] positions this compound as a viable starting point for anticancer lead optimization. The bifunctional reactivity allows medicinal chemists to systematically explore substitution patterns at both the 2- and 5-positions while retaining the core benzooxazole pharmacophore, accelerating the identification of derivatives with improved potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloromethyl-benzooxazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.